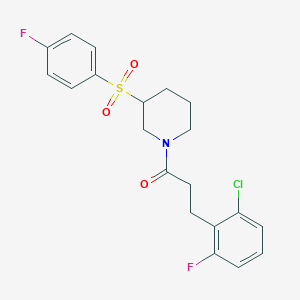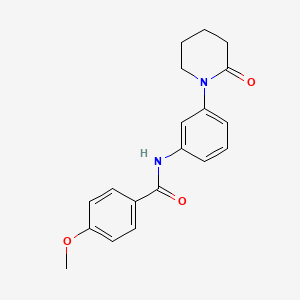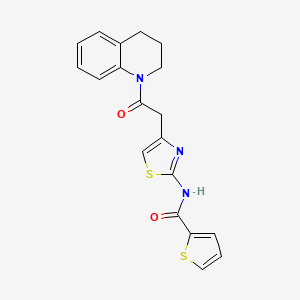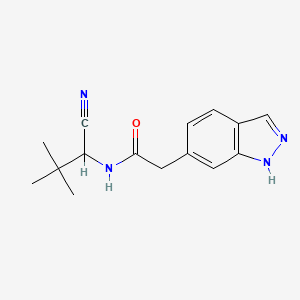
N-(4-ethylphenyl)-2-((6-morpholino-4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-yl)thio)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-ethylphenyl)-2-((6-morpholino-4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-yl)thio)butanamide is a useful research compound. Its molecular formula is C32H36N4O3S and its molecular weight is 556.73. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticonvulsant and Antimicrobial Activities
Compounds with similar structural features, including various quinazolinone derivatives, have been explored for their anticonvulsant and antimicrobial activities. These studies suggest that modifications to the quinazolinone structure could result in compounds with significant biological activity, potentially including the compound . The anticonvulsant activity was observed in synthesized hybrid molecules that incorporate chemical fragments of known antiepileptic drugs, demonstrating broad spectra of activity across preclinical seizure models (Kamiński et al., 2015). Additionally, thioxoquinazolinone derivatives have been synthesized and studied for their antimicrobial and anticonvulsant activities, indicating that structural modifications can enhance these properties (Rajasekaran et al., 2013).
Cytotoxic Activity Against Cancer Cell Lines
Research into quinazolinone derivatives also includes the evaluation of cytotoxic activities against various cancer cell lines. These studies are essential for discovering new anticancer agents. For instance, certain N-(5-arylidene-4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide compounds have shown moderate cytotoxic activity against K562 (chronic myelogenous leukemia) cells and MCF7 (breast cancer) cells, highlighting the potential of these structures in cancer research (Nguyen et al., 2019).
Spectroscopic Analysis and Molecular Docking Studies
The spectroscopic analysis and molecular docking studies of similar compounds, such as ethyl 2-(4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-ylthio)-acetate, provide valuable insights into their molecular structures and potential biological targets. These studies can reveal how such compounds interact with biological molecules, offering clues to their mechanisms of action and potential therapeutic applications (El-Azab et al., 2016).
Eigenschaften
IUPAC Name |
N-(4-ethylphenyl)-2-[6-morpholin-4-yl-4-oxo-3-(2-phenylethyl)quinazolin-2-yl]sulfanylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H36N4O3S/c1-3-23-10-12-25(13-11-23)33-30(37)29(4-2)40-32-34-28-15-14-26(35-18-20-39-21-19-35)22-27(28)31(38)36(32)17-16-24-8-6-5-7-9-24/h5-15,22,29H,3-4,16-21H2,1-2H3,(H,33,37) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTXSJERQRLLVSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(CC)SC2=NC3=C(C=C(C=C3)N4CCOCC4)C(=O)N2CCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H36N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
556.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-(N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)isobutyramide](/img/structure/B2635652.png)
![4-bromo-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2635654.png)
![Methyl 5-[(benzylsulfonyl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B2635657.png)


![1'-(2-(2,4-Dichlorophenoxy)acetyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2635663.png)






![3-(3,5-Dimethylphenyl)-6-(pyridin-3-ylmethyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2635673.png)